2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a bromo group and a pyrazole moiety
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to a range of effects .
Result of Action
Pyrazole derivatives are known to have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction of an alkyne with a diazo compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent oxidation of the reducing agent.
Major Products
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups depending on the nucleophile used.
Oxidation: 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Scientific Research Applications
2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of pyrazole-containing compounds with biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the pyrazole ring.
4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the bromo group.
2-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the bromo and pyrazole moieties, which can confer distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-bromo-4-(3-methylpyrazol-1-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-4-5-14(13-8)10-3-2-9(7-15)11(12)6-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBSTWMOZVWWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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